hMAO-B-IN-6
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Overview
Description
hMAO-B-IN-6 is a compound that acts as an inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of monoamines, including neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
Preparation Methods
One common synthetic route involves the reaction of different piperazine derivatives with a pyridazinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield .
Chemical Reactions Analysis
hMAO-B-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
hMAO-B-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hMAO-B-IN-6 involves the inhibition of the monoamine oxidase B enzyme. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine . By inhibiting this enzyme, this compound helps to maintain higher levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease . The molecular targets include the active site of monoamine oxidase B, where this compound binds and prevents the enzyme from catalyzing the oxidation of dopamine .
Comparison with Similar Compounds
hMAO-B-IN-6 is unique compared to other monoamine oxidase B inhibitors due to its specific binding affinity and selectivity for the enzyme . Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action to selegiline.
Safinamide: A reversible inhibitor that also has additional properties, such as blocking sodium channels.
This compound stands out due to its potential for reversible inhibition and its unique structural features that may offer advantages in terms of selectivity and reduced side effects .
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-hydroxy-1-[2-[(7-methoxy-4-oxochromen-3-yl)methylamino]ethyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C19H20N2O5/c1-12-18(23)16(22)5-7-21(12)8-6-20-10-13-11-26-17-9-14(25-2)3-4-15(17)19(13)24/h3-5,7,9,11,20,23H,6,8,10H2,1-2H3 |
InChI Key |
NZMXXIIUZXGKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCNCC2=COC3=C(C2=O)C=CC(=C3)OC)O |
Origin of Product |
United States |
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